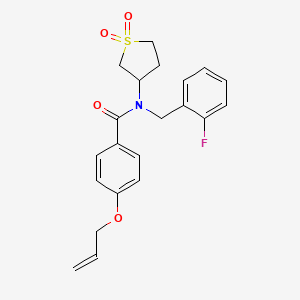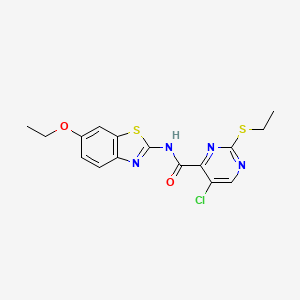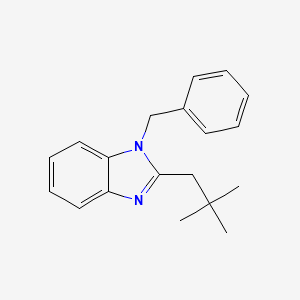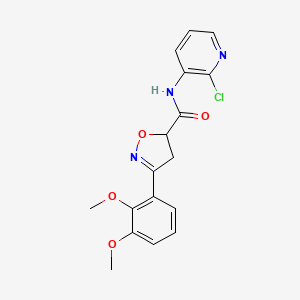![molecular formula C24H21ClN4O3 B11421458 2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11421458.png)
2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned belongs to the class of indole derivatives. Indole is a heterocyclic aromatic compound with a benzene ring fused to a pyrrole ring. It has diverse biological activities and serves as a scaffold for various drug molecules. The specific compound you’re interested in features a pyrido[2,3-d]pyrimidine core, which contributes to its pharmacological properties .
Preparation Methods
The synthetic route for this compound involves several steps. Here’s a summary:
-
Condensation and Cyclization: : The starting materials include 4-chlorobenzaldehyde and 2,5-dimethylphenylacetic acid. These react to form the intermediate compound, which undergoes cyclization to yield the pyrido[2,3-d]pyrimidine ring. This step typically involves the use of reagents like DMF–DMA (dimethylformamide dimethyl acetal) and specific reaction conditions .
-
N-Methylation: : The nitrogen atom in the pyrimidine ring is methylated, resulting in the final compound.
-
Elimination of N, N-Dimethylpropionamide: : During the cyclization step, N, N-dimethylpropionamide is eliminated, leading to the desired product.
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidation of the sulfur atom in the thiazole ring.
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Substitution reactions at the chlorophenyl and dimethylphenyl groups.
Major products formed depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Medicine: It may exhibit antiviral, anti-inflammatory, and anticancer properties.
Chemistry: Researchers can explore its reactivity and use it as a building block for other compounds.
Industry: It could serve as a starting material for drug development.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, you can explore related pyrido[2,3-d]pyrimidines and compare their properties.
Remember that this compound’s uniqueness lies in its specific substitution pattern and functional groups. Further studies will reveal its full potential and applications in various scientific domains .
Properties
Molecular Formula |
C24H21ClN4O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-5-6-16(2)20(12-15)27-21(30)14-28-22-19(4-3-11-26-22)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
KGMNSGHLWVJZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11421378.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11421379.png)
![5-bromo-1-[3-methoxy-4-(3-methylbutoxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11421383.png)


![7-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421392.png)
![7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421415.png)
![4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11421421.png)

![N-(1,2-benzoxazol-3-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B11421428.png)
![N-(3-ethoxypropyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11421433.png)
![5-(Piperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11421439.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B11421445.png)
